tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate
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Overview
Description
tert-Butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate: is a chemical compound with the molecular formula C14H18N2O2. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyano-phenylethyl derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. The reaction conditions often involve the use of bases such as cesium carbonate (Cs2CO3) and solvents like 1,4-dioxane .
Chemical Reactions Analysis
tert-Butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide (NaOMe).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
tert-Butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate is widely used in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, affecting cellular processes and functions .
Comparison with Similar Compounds
tert-Butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
N-(tert-Butoxycarbonyl)ethanolamine: Known for its use in the preparation of O-substituted hydroxylamines.
tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate: Utilized in pharmaceutical research.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for specialized applications in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C14H18N2O2 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17)/t12-/m1/s1 |
InChI Key |
PMCZSKSPRUQIOF-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C#N |
Origin of Product |
United States |
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